molecular formula C24H30N4OS B11619187 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11619187
M. Wt: 422.6 g/mol
InChI Key: XRYZMMZKYNLGTF-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring, along with the benzothieno and pyrimidine moieties, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethoxybenzyl chloride with piperazine to form 4-(4-ethoxybenzyl)piperazine.

    Cyclization: The next step involves the cyclization of the piperazine derivative with 2-aminothiophenol under acidic conditions to form the benzothieno moiety.

    Pyrimidine Ring Formation: The final step involves the reaction of the benzothieno derivative with methyl isocyanate to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C24H30N4OS

Molecular Weight

422.6 g/mol

IUPAC Name

4-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H30N4OS/c1-3-29-19-7-5-18(6-8-19)15-27-10-12-28(13-11-27)23-22-20-14-17(2)4-9-21(20)30-24(22)26-16-25-23/h5-8,16-17H,3-4,9-15H2,1-2H3

InChI Key

XRYZMMZKYNLGTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C5=C(CCC(C5)C)SC4=NC=N3

Origin of Product

United States

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